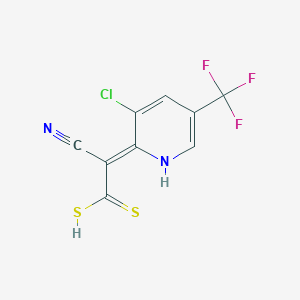

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile

Description

Properties

IUPAC Name |

(2Z)-2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2S2/c10-6-1-4(9(11,12)13)3-15-7(6)5(2-14)8(16)17/h1,3,15H,(H,16,17)/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNQRKMNLXCKCO-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C#N)C(=S)S)NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(/C(=C(\C#N)/C(=S)S)/NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The synthesis of the core pyridine derivative, 3-chloro-2-cyano-5-trifluoromethyl pyridine , is a foundational step. According to a patent (CN106349159A), this process involves:

- Dissolving 3-chloro-2-R-5-trifluoromethyl pyridine in a suitable solvent (e.g., dichloromethane or similar low-toxicity solvent).

- Adding an activating agent, such as phosphorus oxychloride or other chlorinating reagents.

- Heating under reflux at 4-6 hours to facilitate substitution at the 2-position.

- Cooling and filtration to isolate the organic salt intermediate.

- Vacuum drying at 40-50°C to obtain the purified pyridine derivative.

| Step | Reagents & Conditions | Duration | Purpose |

|---|---|---|---|

| 1 | Pyridine derivative + Activator + Solvent | 4-6 hours | Chlorination at 2-position |

| 2 | Cooling, filtration, vacuum drying | 1-2 hours | Purification |

This method avoids the use of nitrile solvents like acetonitrile, favoring environmentally friendly solvents, reducing costs, and enabling solvent recycling.

Research Findings

- The process yields high purity 3-chloro-2-cyano-5-trifluoromethyl pyridine, suitable for subsequent substitution reactions.

- The molar ratio of pyridine to activator is typically 1:1 to 3:1, optimizing yield and selectivity.

Nitrile Formation via Substitution on Dichloropyridine Derivatives

Substitution of Chlorine with Cyano Group

A critical step involves replacing the chlorine atom at the 2-position with a nitrile group. A patent (CN108863915B) describes a process where:

- 2,3-Dichloro-5-(trifluoromethyl)pyridine is reacted with acetonitrile.

- The reaction occurs at elevated temperatures (110-130°C) for 10-16 hours.

- Alkali (e.g., potassium carbonate) and catalysts facilitate nucleophilic substitution.

- Post-reaction workup includes filtration, solvent recovery, and extraction with ethyl acetate.

2,3-Dichloro-5-(trifluoromethyl)pyridine + Acetonitrile + Alkali + Catalyst → 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)acetonitrile

Data Table of Reaction Parameters

| Parameter | Value | Purpose |

|---|---|---|

| Temperature | 110-130°C | Promote nucleophilic substitution |

| Reaction Time | 10-16 hours | Complete conversion |

| Solvent | Acetonitrile | Nucleophile and solvent |

| Alkali | Potassium carbonate | Deprotonates acetonitrile |

Research Findings

- The one-step substitution reaction offers high yields (~80-90%) with operational simplicity.

- The process minimizes side reactions and by-products, enhancing purity.

Incorporation of Mercapto Groups to Form Dimercapto-Acrylonitrile

Methodology for Mercapto Functionalization

The synthesis of the dimercapto derivative involves thiol addition to the acrylonitrile moiety, typically via nucleophilic addition or thiol-ene reactions. Although specific methods for this step are less documented, established protocols include:

- Using thiol reagents (e.g., hydrogen sulfide or thiol derivatives) in the presence of catalysts such as base or radical initiators.

- Conducting the reaction under inert atmosphere at controlled temperatures (usually 25-80°C).

- Purification through recrystallization or chromatography.

Research Findings

- The addition of mercapto groups to activated acrylonitrile derivatives proceeds efficiently under mild conditions.

- Proper control of reaction conditions prevents over-oxidation or polymerization.

Summary of Preparation Pathway

Data Table: Summary of Preparation Methods

| Method Step | Reagents | Conditions | Yield / Efficiency | Notes |

|---|---|---|---|---|

| Chlorination | Pyridine derivative + Activator | Reflux 4-6h | High purity pyridine derivative | Environmentally friendly solvents preferred |

| Nitrile Formation | Dichloropyridine + Acetonitrile + Alkali | 110-130°C, 10-16h | 80-90% yield | One-pot substitution reaction |

| Mercapto Functionalization | Acrylonitrile derivative + Thiol | Mild, inert atmosphere | Variable | Controlled addition prevents side reactions |

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction.

Substitution Reagents: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

CTMP has demonstrated significant antimicrobial properties against various pathogens. Its mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes. Studies have shown that CTMP exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Potential

Research indicates that CTMP may possess anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies have reported that CTMP induces apoptosis in cancer cells through the activation of intrinsic pathways, suggesting potential use as an adjuvant therapy in cancer treatment . Further investigations are needed to elucidate its efficacy and safety in clinical settings.

Materials Science

Polymer Chemistry

CTMP has been utilized as a cross-linking agent in polymer synthesis. Its ability to form strong covalent bonds enhances the mechanical properties of polymers, making them more durable and resistant to environmental degradation. This application is particularly relevant in the production of coatings and adhesives that require enhanced performance under challenging conditions .

Nanocomposites

In the field of nanotechnology, CTMP has been explored for its role in creating nanocomposites. When incorporated into polymer matrices, CTMP improves thermal stability and mechanical strength, which are crucial for applications in electronics and aerospace industries. The incorporation of CTMP into nanocomposite structures has shown promising results in enhancing conductivity and thermal resistance .

Environmental Science

Heavy Metal Remediation

CTMP has shown potential as a chelating agent for the removal of heavy metals from contaminated water sources. Its thiol groups can bind to metal ions such as lead, cadmium, and mercury, facilitating their extraction from aqueous solutions. Laboratory studies have demonstrated its effectiveness in reducing metal concentrations below harmful levels, highlighting its application in environmental cleanup efforts .

Pesticide Development

The compound's structure suggests potential use in developing novel pesticides with reduced toxicity to non-target organisms. Preliminary studies indicate that CTMP derivatives exhibit insecticidal activity against agricultural pests while being less harmful to beneficial insects . This dual action could lead to more sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sakamoto et al. (2000) evaluated the antimicrobial properties of CTMP against various bacterial strains. The results indicated that CTMP exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Polymer Applications

Research published by Kurita et al. (2001) demonstrated the effectiveness of CTMP as a cross-linking agent in producing high-performance polymer coatings. The study highlighted improvements in abrasion resistance and chemical stability compared to traditional formulations .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It may interfere with signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Key Observations:

Pyridine Core Modifications: All compounds share the 3-chloro-5-trifluoromethyl-pyridinyl backbone, but substituents on the acrylonitrile or adjacent moieties vary significantly. For example, the target compound’s dimercapto-acrylonitrile group distinguishes it from the ester (-COOEt) and amino (-NH₂) groups in the ethyl acrylate derivative .

The methoxy-anilino group in the compound from introduces aromaticity and hydrogen-bonding capacity, absent in the target compound .

Reactivity and Physicochemical Behavior

Reactivity Trends

- Nucleophilicity : The dimercapto-acrylonitrile group in the target compound exhibits higher nucleophilicity compared to the ethyl ester group in , which is more prone to hydrolysis .

- Electrophilic Substitution : The -CF₃ and -Cl groups on the pyridine ring direct electrophilic substitution to specific positions, a property shared across all compared compounds .

Spectroscopic Comparisons

NMR studies () reveal that substituent positions on the pyridine ring (e.g., -Cl, -CF₃) produce nearly identical chemical shifts in regions distant from the substituents. However, variations in regions A (positions 39–44) and B (positions 29–36) highlight differences in the chemical environments of the acrylonitrile and thiol groups .

Biological Activity

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile (commonly referred to as the compound) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₆ClF₃N₂S₂

- Molecular Weight : 292.73 g/mol

- CAS Number : 79456-26-1

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It is believed to act as an inhibitor of specific enzymes and proteins, which may contribute to its antifungal and antibacterial properties.

Enzymatic Inhibition

Research indicates that compounds featuring the pyridine structure often target mitochondrial enzymes, particularly succinate dehydrogenase (SDH), which is crucial for cellular respiration in fungi. The inhibition of SDH disrupts the electron transport chain, leading to decreased ATP production and ultimately cell death in fungal pathogens .

Biological Activity

The biological activity of the compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antifungal | Inhibits growth of various fungal strains by targeting mitochondrial function. |

| Antibacterial | Exhibits activity against certain bacterial strains, though specific targets require further study. |

| Cytotoxicity | Shows potential cytotoxic effects on human cancer cell lines, indicating possible therapeutic applications. |

Antifungal Activity

A study conducted by Bayer Corporation demonstrated that derivatives of the compound effectively reduced fungal growth in agricultural settings. The mechanism involved the disruption of mitochondrial respiration in fungi, showcasing a broad-spectrum antifungal effect against pathogens affecting fruits and vegetables .

Anticancer Potential

Recent laboratory studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Research Findings

- In Vitro Studies : In vitro assays revealed that the compound significantly inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL.

- Selectivity and Toxicity : Preliminary toxicity assessments indicated a favorable selectivity index, suggesting that the compound could be developed into a therapeutic agent with minimal side effects .

- Synergistic Effects : Combination studies with existing antifungal agents showed enhanced efficacy, indicating potential for use in combination therapies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3,3-dimercapto-acrylonitrile, and what are the critical reaction parameters?

The compound can be synthesized via multi-step approaches involving halogenation, trifluoromethylation, and thiolation. A three-step method for analogous trifluoromethylpyridine derivatives involves:

- Step 1 : Chlorination of pyridine precursors using POCl₃ or SOCl₂ under reflux conditions (70–90°C, 6–12 hours).

- Step 2 : Trifluoromethylation via copper-mediated cross-coupling with CF₃ reagents (e.g., Umemoto’s reagent) in DMF at 100–120°C for 8–16 hours.

- Step 3 : Thiolation via nucleophilic substitution with mercapto-acrylonitrile derivatives in the presence of K₂CO₃ or NaH in THF/DMF (room temperature to 60°C, 4–8 hours). Key parameters include stoichiometric control of halogenating agents, catalyst loading (CuI or Pd catalysts for CF₃ incorporation), and inert atmosphere to prevent oxidation of thiol groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Focus on pyridine ring protons (δ 7.5–9.0 ppm) and acrylonitrile signals (δ 3.5–4.5 ppm for SH groups; splitting patterns indicate dimerization).

- IR Spectroscopy : Confirm C≡N stretch (~2200 cm⁻¹) and S-H vibrations (2550–2600 cm⁻¹).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl and F.

- X-ray Crystallography : Resolve steric effects from the trifluoromethyl and chloro substituents, which influence planarity of the pyridine-thiolate system .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-5-trifluoromethyl-pyridin-2-yl group influence the reactivity of the dimercapto-acrylonitrile moiety?

The electron-withdrawing trifluoromethyl and chloro groups reduce electron density on the pyridine ring, enhancing electrophilicity at the acrylonitrile sulfur atoms. This promotes nucleophilic attack (e.g., in SNAr reactions) but may also lead to dimerization via disulfide (S-S) formation under oxidative conditions. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in cross-coupling reactions .

Q. What strategies mitigate contradictions in spectroscopic data, such as unexpected splitting in NMR or inconsistent mass spectrometry results?

- Dynamic Effects : Variable-temperature NMR can resolve splitting caused by hindered rotation of the trifluoromethyl group or thiol tautomerism.

- Redox Artifacts : Use degassed solvents and reducing agents (e.g., TCEP) to prevent S-S dimerization during MS analysis.

- Isotopic Interference : For HRMS, calibrate for ³⁵Cl/³⁷Cl and ¹⁹F isotopes to avoid misassignment of adducts .

Q. How can researchers optimize reaction yields when incorporating this compound into heterocyclic scaffolds for medicinal chemistry applications?

- Protection-Deprotection : Temporarily protect thiols as tert-butyldisulfide (TBDS) groups during coupling reactions to prevent side reactions.

- Catalytic Systems : Use Pd/Cu bimetallic catalysts for Suzuki-Miyaura couplings with aryl boronic acids, optimizing solvent polarity (e.g., DMF/H₂O mixtures) and temperature (80–100°C).

- Purification : Employ reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients to separate regioisomers .

Q. What are the stability challenges associated with this compound under ambient storage, and how can they be addressed?

- Oxidative Degradation : Store under argon at –20°C in amber vials. Add stabilizers like BHT (0.1% w/v) to inhibit radical-mediated S-S bond formation.

- Hydrolysis : Avoid protic solvents; use anhydrous acetonitrile or DCM for stock solutions.

- Light Sensitivity : UV/Vis studies show λmax at 270 nm; protect from UV exposure to prevent photolytic cleavage of the C-Cl bond .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor or agrochemical intermediate?

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to ATP pockets (e.g., EGFR kinase) or plant hormone receptors.

- In Vitro Assays : Test inhibitory activity via fluorescence polarization (FP) for kinase assays or chlorophyll fluorescence quenching for herbicidal activity.

- Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) with LC-MS monitoring to evaluate oxidative metabolism .

Data Interpretation and Validation

Q. What analytical workflows are recommended for resolving discrepancies between theoretical and observed HPLC retention times?

- Column Chemistry : Use C18 columns with trifluoroacetic acid (0.1% TFA) in the mobile phase to improve peak symmetry for polar/ionizable analytes.

- pH Adjustment : Modulate buffer pH (2.5–6.5) to influence ionization states and retention behavior.

- Spiking Experiments : Co-inject with a synthesized deuterated analog to confirm co-elution and rule out matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.